

Spectroscopic Comparison of (R)- and (S)-Enantiomers of (1-Benzylpyrrolidin-3-yl)methanol

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Compound of Interest

Compound Name: (1-Benzylpyrrolidin-3-yl)methanol

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of **(1-Benzylpyrrolidin-3-yl)methanol**. As enantiomers, these molecules exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data (NMR, IR, Mass Spectrometry) are identical. Differentiation between the enantiomers requires the use of a chiral environment, which is most commonly achieved in NMR spectroscopy through the use of chiral solvating or derivatizing agents.

While specific side-by-side comparative experimental data for the individual enantiomers is not readily available in the public domain, this guide presents the known spectroscopic data for the racemic mixture and the (S)-enantiomer. Furthermore, it outlines the standard experimental protocols for acquiring this data and details the methodology for chiral discrimination via NMR spectroscopy.

Data Presentation

The following tables summarize the key identifiers and expected spectroscopic data for **(1-Benzylpyrrolidin-3-yl)methanol**. In the absence of a chiral agent, the data presented is applicable to both the (R)- and (S)-enantiomers as well as the racemic mixture.

Table 1: General Properties and Identifiers

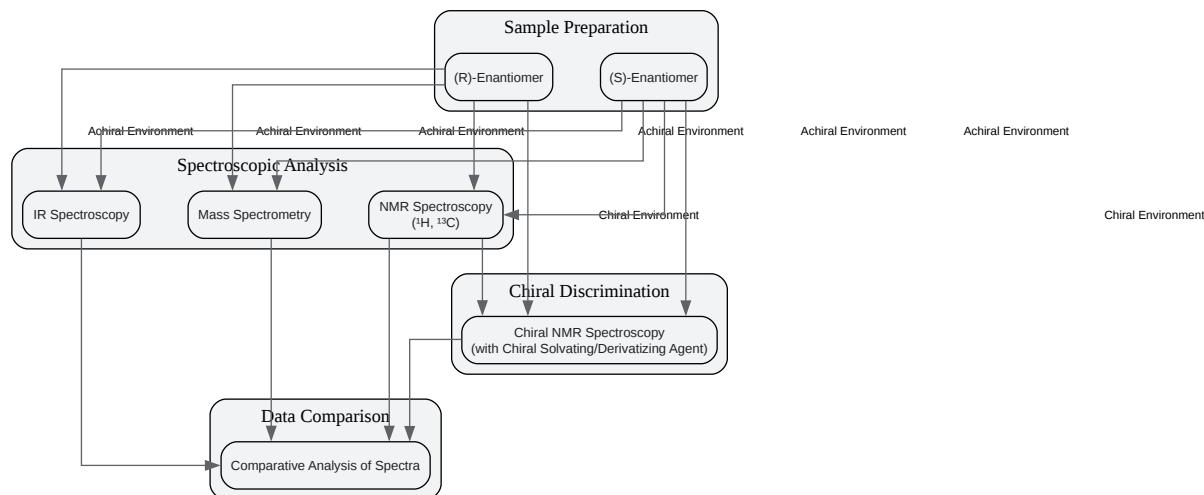
Property	Value
Molecular Formula	C ₁₂ H ₁₇ NO[1][2]
Molecular Weight	191.27 g/mol [1][2]
CAS Number (Racemate)	5731-17-9[2][3]
CAS Number ((S)-enantiomer)	78914-69-9[1][4]
Appearance	Liquid or Solid[1][2]

Table 2: Expected Spectroscopic Data (in an Achiral Environment)

Spectroscopic Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the benzyl protons, pyrrolidine ring protons, and the methanol proton.
¹³ C NMR	Signals corresponding to the carbon atoms of the benzyl group and the pyrrolidine methanol moiety.
IR Spectroscopy	Characteristic absorption bands for O-H (alcohol), C-H (aromatic and aliphatic), C-N (amine), and C-O (alcohol) bonds.[5]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (191.27 m/z). [6]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the (R)- and (S)-enantiomers of **(1-Benzylpyrrolidin-3-yl)methanol**.



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Caption: Experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample ((R)-, (S)-enantiomer, or racemic mixture) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- Chiral NMR for Enantiomeric Discrimination: To distinguish between the enantiomers, a chiral auxiliary is required.[7][8]
 - Chiral Solvating Agents (CSAs): Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the enantiomeric sample. The formation of transient diastereomeric complexes will result in separate signals for the (R)- and (S)-enantiomers in the ^1H NMR spectrum.
 - Chiral Derivatizing Agents (CDAs): React the enantiomeric sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a covalent bond, creating diastereomers. These diastereomers will exhibit distinct chemical shifts in both ^1H and ^{13}C NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.[7]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk, or prepare a Nujol mull.[10] Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[11]
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).[5]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[12] The concentration should be in the range of 1-10 $\mu\text{g/mL}$.[12]
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6] Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.[13]

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